molecular formula C8H15N3 B13557281 1-Isopropyl-2,4-dimethyl-1H-imidazol-5-amine

1-Isopropyl-2,4-dimethyl-1H-imidazol-5-amine

Cat. No.: B13557281
M. Wt: 153.22 g/mol
InChI Key: LDWDNCSOLBJMIW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine is a heterocyclic organic compound that features an imidazole ring substituted with methyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylimidazole with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in maintaining the desired reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2,4-Dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1-propan-2-ylbenzene: This compound shares structural similarities but lacks the imidazole ring.

    2,4-Dimethylpentane: Another structurally related compound, but it is an alkane without the heterocyclic ring.

Uniqueness

2,4-Dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine is unique due to its imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2,5-dimethyl-3-propan-2-ylimidazol-4-amine

InChI

InChI=1S/C8H15N3/c1-5(2)11-7(4)10-6(3)8(11)9/h5H,9H2,1-4H3

InChI Key

LDWDNCSOLBJMIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C)C(C)C)N

Origin of Product

United States

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